N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship Piperidine Carboxamide

N-Benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide (CAS 1435977-62-0) is a synthetic small molecule with the molecular formula C18H22N4O2 and a molecular weight of 326.4 g/mol. The compound features a piperidine-4-carboxamide core substituted at the piperidine nitrogen with a 6-methoxypyridazin-3-yl group and at the carboxamide nitrogen with a benzyl group.

Molecular Formula C18H22N4O2
Molecular Weight 326.4 g/mol
Cat. No. B12157999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
Molecular FormulaC18H22N4O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)N2CCC(CC2)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C18H22N4O2/c1-24-17-8-7-16(20-21-17)22-11-9-15(10-12-22)18(23)19-13-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,19,23)
InChIKeySGEMJWJBAYABIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide: Core Structural Identity, Physicochemical Profile, and Sourcing Context for Research Procurement


N-Benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide (CAS 1435977-62-0) is a synthetic small molecule with the molecular formula C18H22N4O2 and a molecular weight of 326.4 g/mol . The compound features a piperidine-4-carboxamide core substituted at the piperidine nitrogen with a 6-methoxypyridazin-3-yl group and at the carboxamide nitrogen with a benzyl group. This architecture places it within a broader class of piperidine-pyridazine carboxamides that have been explored as fatty acid amide hydrolase (FAAH) inhibitors and autotaxin (ATX) modulators [1]. The 4-carboxamide regiochemistry distinguishes it from 3-carboxamide positional isomers, which may exhibit divergent pharmacological profiles due to altered spatial presentation of the carboxamide pharmacophore. The compound's physicochemical properties—moderate molecular weight, balanced hydrogen bond donor/acceptor count, and the presence of a methoxy-substituted pyridazine ring—make it a candidate for central nervous system (CNS) target engagement studies, though explicit blood-brain barrier permeability data remain unreported in the public domain.

Regiochemistry Defined 4-carboxamide scaffold for FAAH active-site topology studies
CNS Property Space Lead-like profile supports brain target engagement research context (BBB data to verify)
Analytical Reference Regiochemical standard for chromatographic resolution of piperidine carboxamide isomers

Why N-Benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide Cannot Be Interchanged with In-Class Piperidine-Pyridazine Analogs for Preclinical Studies


Within the piperidine-pyridazine carboxamide family, subtle structural variations—including the position of the carboxamide attachment on the piperidine ring (4- vs. 3-position), the nature of the N-benzyl substituent, and the substitution pattern on the pyridazine ring—can produce large shifts in target affinity, selectivity, and pharmacokinetic behavior [1]. The 6-methoxy substituent on the pyridazine ring introduces distinct electronic and steric properties compared to chloro, tetrazolo, or triazolo analogs, potentially altering hydrogen-bonding interactions with target proteins and metabolic stability. Furthermore, the 4-carboxamide regiochemistry of this compound provides a different geometric relationship between the benzylamide and the pyridazine ring compared to 3-carboxamide isomers, which may result in divergent binding modes at the FAAH active site or adenosine receptor subtypes . Generic substitution without matched-pair experimental confirmation risks confounding structure-activity relationship (SAR) interpretation and invalidating cross-study comparisons. The limited availability of this specific compound from non-specialist vendors further underscores the procurement risks of accepting near-analog substitutes without verified equivalence data.

Regiochemistry 4-carboxamide geometry may not transfer to 3-carboxamide analogs; binding-mode interpretation may shift.
Substituent Effects 6-methoxy vs. 6-chloro substitution alters electronic landscape and metabolic soft-spot profile, confounding SAR comparisons.
Core Replacement Tetrazolo-pyridazine bicyclic analogs may redirect target engagement toward ATX or kinase sites, invalidating FAAH-focused hypotheses.

Quantitative Differentiation Evidence for N-Benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide Versus Closest Analogs


Regiochemical Differentiation: 4-Carboxamide vs. 3-Carboxamide Positional Isomer Architecture

The target compound possesses a piperidine-4-carboxamide core, whereas its closest positional isomer, N-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide, bears the carboxamide at the 3-position . This regiochemical difference alters the spatial orientation of the benzylamide pharmacophore relative to the pyridazine ring. In related piperidine carboxamide series, 4-carboxamide vs. 3-carboxamide regioisomers have been shown to yield >10-fold differences in target binding affinity due to constrained conformational preferences [1]. The 4-carboxamide geometry may favor a distinct hydrogen-bonding network within the FAAH active site or other serine hydrolase pockets, though direct comparative data for this specific compound pair remain unpublished. The synthetic accessibility of the 4-carboxamide isomer also differs: the 4-carboxamide requires coupling at the piperidine 4-position, which may involve different protecting group strategies and intermediate stability profiles compared to the 3-carboxamide route.

Regiochemical Position
Class-level inference
4-carboxamide vs. 3-carboxamide isomer; class-level precedent suggests >10-fold affinity shift potential
Supports regiochemistry-specific SAR interpretation; no direct comparative assay data for this pair.
Class-level inference from piperidine carboxamide patent literature.
Medicinal Chemistry Structure-Activity Relationship Piperidine Carboxamide

Pyridazine Substituent Differentiation: 6-Methoxy vs. 6-Chloro Electronic and Steric Effects

The 6-methoxy substituent on the pyridazine ring of the target compound distinguishes it from the 6-chloro analog (N-benzyl-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide) . The methoxy group (Hammett σ_p = -0.27) is electron-donating, whereas chloro (σ_p = +0.23) is electron-withdrawing, producing opposite electronic effects on the pyridazine π-system. This can modulate π-stacking interactions with aromatic residues in target binding pockets and alter the pKa of adjacent nitrogen atoms. Additionally, the methoxy group occupies a different steric volume (molar refractivity 7.87 vs. 6.03 for Cl) and introduces an additional hydrogen-bond acceptor [1]. In metabolic stability contexts, the methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes (particularly CYP2C9 and CYP2D6), whereas chloro is generally metabolically inert, leading to different clearance profiles.

6-Substituent Electronics
Class-level inference
Hammett σp: -0.27 (OMe) vs. +0.23 (Cl); MR: 7.87 vs. 6.03; HBA diff: +1
Electronic and steric differences may alter target complementarity and CYP-mediated metabolism.
Physicochemical constants; no direct biological comparison available.
Physicochemical Properties Drug Design Metabolic Stability

Heterocyclic Core Differentiation: Pyridazine vs. Tetrazolo-Pyridazine Pharmacology

The target compound contains a simple 6-methoxypyridazine ring, whereas the structurally related N-benzyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide incorporates a fused tetrazolo-pyridazine bicyclic system . The tetrazolo ring introduces additional nitrogen atoms capable of participating in metal chelation, hydrogen bonding, and π-stacking interactions, which may redirect target engagement toward kinase ATP-binding sites or other metal-dependent enzymes. Patent literature indicates that tetrazolo-pyridazine derivatives have been pursued as autotaxin (ATX) inhibitors, while simpler pyridazine analogs are more commonly associated with FAAH inhibition [1]. The monocyclic pyridazine of the target compound presents a smaller, less polar surface area, which may favor passive membrane permeability and CNS penetration relative to the tetrazolo-fused analog.

Heterocyclic Core
Data to verify
Monocyclic pyridazine (TPSA ~47 Ų) vs. tetrazolo-pyridazine (TPSA ~85 Ų); Δ ~38 Ų
Lower PSA may support brain penetration context; tetrazolo core may redirect to ATX/kinase targets.
In silico estimation; experimental BBB and target engagement data unreported.
Target Engagement Kinase Inhibition FAAH Modulation

Molecular Weight and Physicochemical Differentiation for CNS Drug-Likeness Scoring

The target compound (MW 326.4, C18H22N4O2) occupies a favorable position on the CNS MPO (Multiparameter Optimization) scale when compared to larger analogs such as N-(3-methoxybenzyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide (MW 432.5, C25H28N4O3) . The CNS MPO score, which integrates MW, logP, logD, TPSA, HBD, and pKa, assigns higher desirability to compounds with MW <360, TPSA <70, and HBD ≤1 for optimal CNS penetration. The target compound's MW of 326.4 and estimated TPSA below 70 Ų place it within the favorable CNS drug-like space, whereas the larger analog (MW 432.5) exceeds the MW threshold and has a higher TPSA due to the additional methoxyphenyl substituent. This molecular weight difference has direct implications for blood-brain barrier passive permeability, with in silico models predicting approximately 2-3 fold higher BBB penetration rate for the smaller compound based on MW alone [1].

CNS Drug-Likeness
Data to verify
MW 326.4 vs. comparator 432.5; estimated 2–3× higher predicted passive BBB permeability
Lead-like property space supports CNS hit-to-lead prioritization; no experimental brain-to-plasma ratio.
CNS MPO in silico estimate; requires experimental validation.
Drug-Likeness CNS Multiparameter Optimization Lead Selection

Highest-Confidence Research and Procurement Application Scenarios for N-Benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide


FAAH Inhibitor SAR Studies Requiring Defined 4-Carboxamide Piperidine Scaffold Geometry

Based on patent class evidence linking piperidine-pyridazine carboxamides to FAAH inhibition [1], this compound serves as a defined 4-carboxamide regioisomer for SAR expansion studies. Researchers exploring FAAH active site topology can use the N-benzyl-4-carboxamide geometry to probe the stereoelectronic requirements of the catalytic triad and acyl-chain binding channel. The compound's well-defined substitution pattern (6-methoxy on pyridazine, N-benzyl on carboxamide) provides a systematic entry point for scaffold optimization, with the methoxy group offering a metabolic soft spot that can be monitored in vitro for structure-metabolism relationship (SMR) studies.

CNS Lead Generation with Favorable Physicochemical Property Profile

The target compound's molecular weight (326.4), moderate lipophilicity, and estimated TPSA below the CNS penetration threshold make it a suitable lead-like starting point for neuroscience programs [2]. Unlike larger analogs (MW >400) that raise developability flags for CNS indications, this compound occupies the desirable lower-left quadrant of the CNS MPO property space. Procurement for CNS-focused screening campaigns should prioritize this compound over higher-MW analogs when the target is unknown or when broad CNS-relevant target profiling is the objective.

Analytical Reference Standard for Regiochemical Quality Control in Piperidine Carboxamide Synthesis

The unambiguous 4-carboxamide regiochemistry of this compound makes it suitable as an analytical reference standard for distinguishing 4-substituted from 3-substituted piperidine carboxamide products. Analytical chemistry groups can employ this compound to validate chromatographic methods (HPLC, LC-MS) capable of resolving positional isomers, which is critical for batch release testing when both regioisomers are possible synthetic outcomes. The methoxy group provides a UV chromophore facilitating detection at 254-280 nm [1].

Application
Selection Property
Validation Focus
FAAH Active-Site SAR Studies
Defined 4-carboxamide regiochemistry
FAAH catalytic triad probing and structure-metabolism relationship (SMR) endpoints
CNS Lead Generation Screening
CNS MPO-compatible property space
Brain penetration model validation; experimental BBB data required
Analytical Regioisomer Resolution
Unambiguous 4-carboxamide identity
HPLC/LC-MS method validation for positional isomer separation
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